molecular formula C22H22O11 B1682737 Tectoridin CAS No. 611-40-5

Tectoridin

Cat. No.: B1682737
CAS No.: 611-40-5
M. Wt: 462.4 g/mol
InChI Key: CNOURESJATUGPN-UDEBZQQRSA-N
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Description

Tectoridin is an isoflavone, a type of flavonoid, specifically the 7-glucoside of tectorigenin. It is naturally found in the flowers of Pueraria thunbergiana and Belamcanda chinensis. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective activities .

Mechanism of Action

Target of Action

Tectoridin, a natural flavonoid, has been found to interact with several targets. One of the primary targets of this compound is Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

This compound interacts with its target, PLK1, and exerts its effects by modulating the activity of this protein . It has been found to synergize with PLK1 inhibitors to suppress autophagy and ferroptosis but promote caspase-3-mediated apoptosis in certain cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the progression of colon cancer through downregulating the PKC/p38 MAPK pathway . Additionally, it has been reported to exert anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and efficacy. Studies have shown that this compound exhibits poor bioavailability . The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation .

Result of Action

This compound has multiple effects at the molecular and cellular levels. It has been found to dose-dependently dampen the proliferation, migration, and invasion of colon cancer cells and facilitate their apoptosis . In addition, this compound abates the tumor cell growth in vivo . It also limits the overproduction of ROS and intracellular Ca2+ content and increases MMP, which shows a close association with ROS-mediated mitochondrial function .

Biochemical Analysis

Biochemical Properties

Tectoridin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the activity of human dermal papilla cells . This compound also interacts with the Wnt receptor, as suggested by the blockage by DKK-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, in colon cancer cell lines (HCT116 and SW480 cells), this compound dose-dependently dampened the proliferation, migration, and invasion of colon cancer cells and facilitated their apoptosis . In human follicular dermal papilla cells, this compound treatment led to an activation of Wnt signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the expression of PKC and p38 MAPK in a dose-dependent manner . In addition, this compound has been found to stimulate the transcription of pTOPFLASH in transfected fibroblasts in a dose-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound may exert certain cytotoxicity, which is related to the administration time and concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study of ovalbumin-induced asthma mice models, this compound was found to control inflammation and the secretion of inflammatory mediators of asthma .

Metabolic Pathways

This compound is involved in various metabolic pathways. Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for tectorigenin, which can be quickly generated through the transformation of this compound by human intestinal microflora, are glucuronidation, sulfation, demethylation, and methoxylation .

Subcellular Localization

In transiently transfected HEK293T cells having constitutive expression of β-catenin-GFP, this compound was found to affect β-catenin subcellular trans-localization

Preparation Methods

Synthetic Routes and Reaction Conditions: Tectoridin can be synthesized through glycosylation of tectorigenin. The process involves the use of glycosyltransferase enzymes, which facilitate the attachment of glucose to the tectorigenin molecule at the 7-OH position . This enzymatic reaction is typically carried out under mild conditions, making it an efficient method for producing this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the rhizomes of Belamcanda chinensis. The extraction process includes methods like impregnation, ultrasonic extraction, and reflux extraction using solvents like methanol, ethanol, and their aqueous solutions .

Types of Reactions:

    Glycosylation: this compound is formed through glycosylation of tectorigenin.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Glycosylation: Glycosyltransferase enzymes are used under mild conditions.

    Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products:

    Glycosylation: The major product is this compound itself.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used.

Scientific Research Applications

Tectoridin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tectorigenin: The aglycone form of tectoridin, known for its similar pharmacological properties but without the glucose moiety.

    Iridin: Another isoflavone glycoside with similar anti-inflammatory and antioxidant activities.

    Iristectorigenin A and B: Isoflavones with comparable bioactivities.

Uniqueness of this compound: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, tectorigenin . This glycosylation also contributes to its distinct pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOURESJATUGPN-UDEBZQQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209982
Record name Shekanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-40-5
Record name Tectoridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shekanin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shekanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611-40-5
Source European Chemicals Agency (ECHA)
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Record name TECTORIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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